molecular formula C19H14ClN5O3 B2533839 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899946-12-4

5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2533839
CAS No.: 899946-12-4
M. Wt: 395.8
InChI Key: QXJSYTXZDDSFMF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule characterized by the presence of multiple functional groups, including chloro, methoxy, and benzamide moieties. This compound is of interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials and Initial Reactions::
    • The synthesis typically begins with commercially available aromatic precursors.

    • The first step might involve the nitration of an aromatic ring to introduce a nitro group, followed by reduction to form an amino group.

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core::
    • The key structure, 1H-pyrazolo[3,4-d]pyrimidine, can be synthesized through a series of cyclization reactions. The reaction conditions often require acidic or basic catalysts under controlled temperatures to facilitate the ring closure.

  • Introduction of the Methoxy and Chloro Groups::
    • The methoxy group can be introduced via methylation reactions using methylating agents like iodomethane in the presence of a base such as potassium carbonate.

    • The chloro group is typically introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

  • Coupling Reactions::
    • The final coupling reaction to form the benzamide structure often involves the use of amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods:
  • Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions, high-throughput screening, and advanced purification techniques like recrystallization and chromatography are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation::
    • The compound can undergo oxidation reactions, particularly at the phenyl and methoxy moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction::
    • Reduction can occur at the nitro or keto groups using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution::
    • Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles like thiols or amines can replace the chlorine atom.

Common Reagents and Conditions:
  • Oxidizing agents: potassium permanganate, chromium trioxide

  • Reducing agents: sodium borohydride, lithium aluminum hydride

  • Methylating agents: iodomethane, dimethyl sulfate

  • Chlorinating agents: thionyl chloride, phosphorus pentachloride

  • Amide coupling reagents: EDCI, HATU

Major Products:
  • Major products of these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.

Scientific Research Applications

  • Chemistry::
    • Used as a precursor or intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology::
    • Investigated for its potential as a bioactive molecule in various biological assays. It may exhibit properties like enzyme inhibition or receptor binding.

  • Medicine::
  • Industry::
    • Utilized in the development of specialty chemicals and advanced materials with specific electronic or photonic properties.

Mechanism of Action

  • The compound's mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazolo[3,4-d]pyrimidine core is particularly significant for its binding affinity to biological targets, potentially modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

  • Similar Compounds::
    • 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can be compared to analogs like 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-imidazo[4,5-d]pyrimidin-5(4H)-yl)benzamide, where the core structure varies slightly.

    • Structural analogs with different substituents at the benzamide or pyrazolo[3,4-d]pyrimidine core exhibit varying biological activities and physicochemical properties.

  • Uniqueness::
    • Its unique combination of functional groups and structural moieties imparts distinctive chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations and applications.

This detailed overview provides insights into the compound this compound, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds. Let me know what other interesting facts you want to dive into!

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-16-8-7-12(20)9-14(16)18(26)23-24-11-21-17-15(19(24)27)10-22-25(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSYTXZDDSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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